![molecular formula C19H26N4O2S B2364187 N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide CAS No. 863558-76-3](/img/structure/B2364187.png)

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

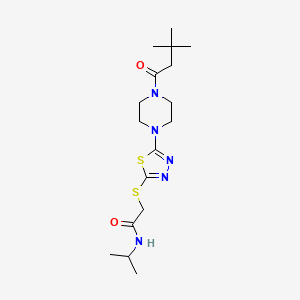

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based buffer that is commonly used in biochemical and physiological experiments to maintain a constant pH level. PIPES is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry

Versatile Scaffold for Therapeutic Fields

Phenylpiperazine derivatives are highlighted for their versatility in medicinal chemistry, serving as a pivotal scaffold for developing new classes of therapeutic agents. Their adaptability is attributed to the possibility of appropriate substitutions on the molecular skeleton, which can yield pharmacokinetic and pharmacodynamic enhancements useful across several therapeutic areas (Maia, Tesch, & Fraga, 2012). This suggests the potential for N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide and similar compounds to be modified for diverse therapeutic applications beyond their current uses.

Contribution to Drug Metabolism Research

The study of arylpiperazine derivatives, including their metabolism and the disposition of their metabolites, provides critical insights into drug-drug interactions and the mechanisms underlying their pharmacological effects. This research has implications for improving the safety and efficacy of these compounds in clinical settings (Caccia, 2007).

Hybrid Catalysts in Chemical Synthesis

Innovations in Chemical Synthesis

Research into hybrid catalysts for the synthesis of complex molecular structures, such as pyranopyrimidines, showcases the evolving methodologies in chemical synthesis. These approaches offer more efficient and environmentally friendly routes to synthesize compounds with potential medicinal and pharmaceutical applications (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-2-26(24,25)21-16-19(17-7-6-10-20-15-17)23-13-11-22(12-14-23)18-8-4-3-5-9-18/h3-10,15,19,21H,2,11-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJQHSGBDMQDFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)

![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)

![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)